molecular formula C8H12N2 B127198 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 144042-79-5

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B127198
CAS No.: 144042-79-5
M. Wt: 136.19 g/mol
InChI Key: XJNCBRUNUDZBFK-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Scientific Research Applications

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of appropriate diamines with ketene aminals or other electron-deficient reagents. One common method includes the reaction of 1,1-bis(methylthio)-2-nitroethylene with diamines in ethanol under reflux conditions . Another approach involves the use of substituted salicylaldehyde and malononitrile or alkyl cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often emphasized in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific structural configuration, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8-9-5-6-10(7)8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCBRUNUDZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144042-79-5
Record name 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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